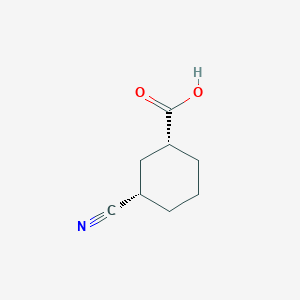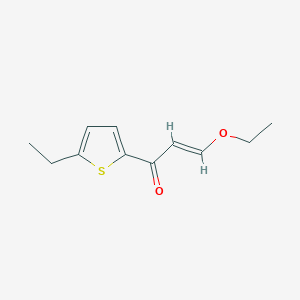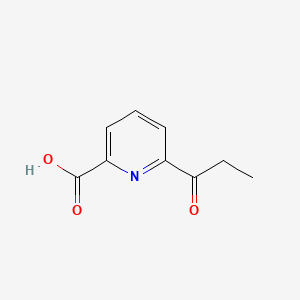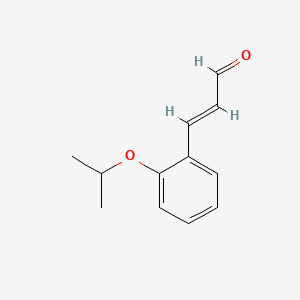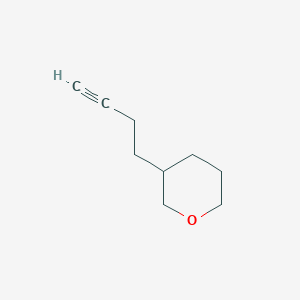
3-(But-3-yn-1-yl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-yn-1-yl)oxane is an organic compound with the molecular formula C9H14O It is a derivative of oxane, featuring a but-3-yn-1-yl group attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)oxane typically involves the reaction of but-3-yn-1-ol with an appropriate oxane derivative. One common method is the nucleophilic substitution reaction where but-3-yn-1-ol reacts with oxane under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(But-3-yn-1-yl)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The oxane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used under basic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted oxane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(But-3-yn-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(But-3-yn-1-yl)oxane involves its interaction with specific molecular targets. The but-3-yn-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The oxane ring provides structural stability and can undergo ring-opening reactions under certain conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-ol: A simpler compound with a similar but-3-yn-1-yl group but without the oxane ring.
2-(But-3-yn-1-yl)oxane: A structural isomer with the but-3-yn-1-yl group attached at a different position on the oxane ring .
Uniqueness
3-(But-3-yn-1-yl)oxane is unique due to the specific positioning of the but-3-yn-1-yl group on the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-but-3-ynyloxane |
InChI |
InChI=1S/C9H14O/c1-2-3-5-9-6-4-7-10-8-9/h1,9H,3-8H2 |
Clé InChI |
MIBFUMQFPCJYDU-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







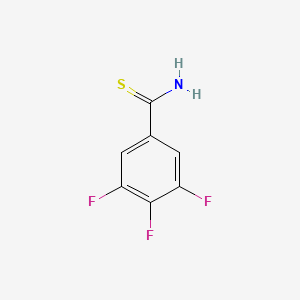


![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)

